molecular formula C10H14N2O3 B13070550 3-{[(4-Nitrophenyl)methyl]amino}propan-1-ol

3-{[(4-Nitrophenyl)methyl]amino}propan-1-ol

Katalognummer: B13070550
Molekulargewicht: 210.23 g/mol
InChI-Schlüssel: PCTSLTAYHXDRDZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{[(4-Nitrophenyl)methyl]amino}propan-1-ol is an organic compound with the molecular formula C10H14N2O3 It is characterized by the presence of a nitrophenyl group attached to an amino-propanol backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-Nitrophenyl)methyl]amino}propan-1-ol typically involves the reaction of 4-nitrobenzyl chloride with 3-aminopropanol. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to maximize yield and minimize production costs. This may involve the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to enhance the reaction rate and product purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-{[(4-Nitrophenyl)methyl]amino}propan-1-ol undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

    Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Oxidation: Chromium trioxide, sulfuric acid.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Reduction: 3-{[(4-Aminophenyl)methyl]amino}propan-1-ol.

    Oxidation: 3-{[(4-Nitrophenyl)methyl]amino}propan-1-one.

    Substitution: Various alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

3-{[(4-Nitrophenyl)methyl]amino}propan-1-ol has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers to enhance their mechanical and thermal properties.

    Biological Studies: It serves as a probe to study enzyme-substrate interactions and other biochemical processes.

Wirkmechanismus

The mechanism of action of 3-{[(4-Nitrophenyl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the amino-propanol backbone can form hydrogen bonds with target molecules, stabilizing the compound’s binding to its target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-{[(4-Chlorophenyl)methyl]amino}propan-1-ol
  • 3-{[(4-Methylphenyl)methyl]amino}propan-1-ol
  • 3-{[(4-Methoxyphenyl)methyl]amino}propan-1-ol

Uniqueness

3-{[(4-Nitrophenyl)methyl]amino}propan-1-ol is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly useful in applications requiring specific redox behavior or interactions with electron-rich targets.

Eigenschaften

Molekularformel

C10H14N2O3

Molekulargewicht

210.23 g/mol

IUPAC-Name

3-[(4-nitrophenyl)methylamino]propan-1-ol

InChI

InChI=1S/C10H14N2O3/c13-7-1-6-11-8-9-2-4-10(5-3-9)12(14)15/h2-5,11,13H,1,6-8H2

InChI-Schlüssel

PCTSLTAYHXDRDZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CNCCCO)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.